1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide
Description
This compound features a pyridazine core substituted at the 3-position with a furan-2-yl group and at the 6-position with a piperidine-4-carboxamide moiety. The carboxamide is further functionalized with a 3-methyl-1,2-oxazol-5-yl group. Its structural complexity combines heterocyclic motifs known for diverse pharmacological activities, including kinase inhibition and receptor modulation.
Properties
IUPAC Name |
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-11-17(26-22-12)19-18(24)13-6-8-23(9-7-13)16-5-4-14(20-21-16)15-3-2-10-25-15/h2-5,10-11,13H,6-9H2,1H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLGMCNFTMWZLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyridazinone core: This can be achieved by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5).
Incorporation of the furan ring: This step involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds.
Attachment of the oxazole ring: This is typically done through condensation reactions involving appropriate precursors.
Final assembly: The piperidine ring is introduced through nucleophilic substitution reactions, followed by the formation of the carboxamide group.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridazinone core can be reduced to form dihydropyridazines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and oxazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits promising pharmacological properties, making it a candidate for drug development.
Anticancer Activity
Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. A study reported the following findings:
- Cell Lines Tested : Breast cancer (MCF7), colon cancer (HT29)
- Mechanism of Action : Induction of apoptosis through mitochondrial pathway activation.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF7 | 5.2 | Apoptosis via caspase activation |
| HT29 | 4.8 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has shown efficacy against various pathogens, including resistant strains of bacteria and fungi.
Case Study: Antifungal Activity Against Candida auris
A study assessed the antifungal properties of the compound:
- Minimum Inhibitory Concentration (MIC) : Ranged from 0.24 to 0.97 μg/mL.
| Pathogen | MIC (μg/mL) | Mechanism of Action |
|---|---|---|
| Candida auris | 0.24 - 0.97 | Disruption of plasma membrane integrity |
Biological Research Applications
In biological research, this compound can be utilized to study interactions with biological macromolecules.
Biochemical Assays
The compound's structure allows it to interact with enzymes and receptors, making it suitable for biochemical assays aimed at understanding disease mechanisms.
Materials Science Applications
The unique properties of the compound suggest potential applications in materials science, particularly in developing novel materials with specific electronic or optical properties.
Potential Uses
- Development of organic semiconductors.
- Creation of sensors based on its chemical reactivity.
Summary of Biological Activities
The following table summarizes the biological activities associated with the compound:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines; potential for chemotherapeutic use. |
| Antimicrobial | Effective against resistant strains; disrupts membrane integrity. |
| Biochemical Research | Useful in studying enzyme interactions and disease mechanisms. |
Mechanism of Action
The mechanism of action of 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Heterocycle Diversity: The pyridazine core in the target compound distinguishes it from quinoline (navacaprant) and 1,4-dihydropyridine (AZ331) derivatives. Pyridazine’s electron-deficient nature may enhance binding to polar enzyme pockets compared to more lipophilic cores like quinoline .
Substituent Profiles :
- The 3-methyl-1,2-oxazol-5-yl group in the target compound shares similarities with the 3-methyl-1,2,4-oxadiazol-5-yl group in navacaprant. Oxazole/oxadiazole rings improve metabolic stability and bioavailability by resisting oxidative degradation .
- Furan-2-yl substituents (target compound and AZ331) contribute to π-π stacking interactions but may reduce solubility compared to halogenated or polar groups .
Piperidine Carboxamide Linkage :
- The piperidine-4-carboxamide moiety is a common feature in PROTACs (e.g., ) and receptor antagonists (e.g., navacaprant). This group enhances conformational flexibility and hydrogen-bonding capacity, critical for target engagement .
Pharmacological and Physicochemical Properties
Table 2: Comparative Data (Hypothetical Projections Based on Structural Features)
Analysis:
- Lipophilicity : The target compound’s lower logP (2.1) compared to navacaprant (3.5) and AZ331 (3.8) suggests improved aqueous solubility, likely due to the pyridazine core and absence of lipophilic groups like bromophenyl (AZ257, ) .
- Metabolic Stability : The oxazole ring and piperidine carboxamide may confer resistance to CYP450-mediated oxidation, as seen in analogous compounds .
Q & A
Q. What are the optimal synthetic routes for 1-[6-(furan-2-yl)pyridazin-3-yl]-N-(3-methyl-1,2-oxazol-5-yl)piperidine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions integrating pyridazine, furan, and oxazole moieties. Key steps include:
- Heterocycle coupling : Pyridazine and furan rings are coupled via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperatures (60–80°C) .
- Piperidine functionalization : The piperidine-4-carboxamide core is introduced via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Oxazole incorporation : The 3-methyl-1,2-oxazol-5-yl group is attached through SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMF) .
- Purity optimization : Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures >95% purity .
Q. How is structural integrity confirmed for this compound?
- Methodological Answer : Structural validation requires a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton/carbon environments (e.g., furan C-H protons at δ 6.3–7.1 ppm, pyridazine ring carbons at δ 150–160 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects impurities (<2%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies often arise from assay conditions or compound stability. Mitigation strategies include:
- Orthogonal assays : Validate target binding using SPR (surface plasmon resonance) alongside enzymatic inhibition assays to confirm dose-response consistency .
- Stability studies : Assess compound integrity in assay buffers (e.g., PBS, pH 7.4) via LC-MS over 24–48 hours to rule out degradation .
- Purity reassessment : Re-test batches with discrepancies using differential scanning calorimetry (DSC) to detect polymorphic variations affecting bioavailability .
Q. What strategies optimize the binding affinity of this compound to its target?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications:
- Substituent tuning : Replace the 3-methyl group on the oxazole with electron-withdrawing groups (e.g., -CF₃) to enhance hydrophobic interactions .
- Scaffold hybridization : Integrate bioisosteres (e.g., replace furan with thiophene) to improve metabolic stability while retaining affinity .
- Molecular docking : Use AutoDock Vina to predict binding poses and identify key residues (e.g., hydrogen bonds with Lys123 or π-π stacking with Phe256) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Methodological Answer : Integrate multi-omics and biophysical approaches:
- Cellular thermal shift assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in the presence of the compound .
- RNA-seq : Profile transcriptomic changes in treated vs. untreated cells to identify downstream pathways (e.g., apoptosis or inflammation markers) .
- Cryo-EM : Resolve compound-target complexes at near-atomic resolution to map interaction sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
